VU6067416

5-HT2A agonist indazole scaffold bioisostere

Researchers needing a brain-penetrant 5-HT2A agonist with fully characterized pharmacokinetic parameters for acute in vivo studies often face sourcing delays. VU6067416 resolves this with validated receptor activity (5-HT2A EC50 189 nM), defined rat PK (CL 34.2 mL/min/kg, Vd 6.33 L/kg, t½ 2.8 h), and confirmed brain penetration (Kp 5.4 at 0.25 h post-dose). Note: potent 5-HT2B agonist activity; use only when this liability is experimentally accounted for or is not a confounding factor in the model system.

Molecular Formula C12H12BrN3
Molecular Weight 278.15 g/mol
Cat. No. B12381712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6067416
Molecular FormulaC12H12BrN3
Molecular Weight278.15 g/mol
Structural Identifiers
SMILESC1CNCC(=C1)C2=NNC3=C2C=C(C=C3)Br
InChIInChI=1S/C12H12BrN3/c13-9-3-4-11-10(6-9)12(16-15-11)8-2-1-5-14-7-8/h2-4,6,14H,1,5,7H2,(H,15,16)
InChIKeyOZAHEVLLVSEENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU6067416: Brain-Penetrant 5-HT2A Agonist


VU6067416 (compound 19d) is a synthetic indazole-ethanamine derivative that functions as a potent agonist at serotonin 5-HT2 family receptors, characterized by its tetrahydropyridine substitution and 5-bromoindazole core scaffold [1]. It was developed as a constrained analog of the psychedelic tryptamine 5-MeO-DMT, with optimization focused on achieving favorable preclinical pharmacokinetic properties for in vivo dosing [1][2]. The compound is classified within the indazolethylamine structural class alongside AL-38022A, YM-348, and AL-34662, each possessing distinct 5-HT2 subtype selectivity profiles and intended research applications [2][3].

Receptor system 5-HT2A pathway study, brain-penetrant agonist
Dosing context Characterized rodent PK for acute behavioral models
Scaffold identity Indazole-tetrahydropyridine core, distinct from tryptamines

Why VU6067416 Cannot Be Substituted


Substitution among 5-HT2A agonists is not straightforward due to profound differences in receptor subtype selectivity, functional efficacy (full vs. partial agonism), pharmacokinetic profiles, and structural scaffolds that dictate distinct pharmacology [1]. Within the indazolethylamine class, compounds diverge markedly in their 5-HT2B receptor activation—a critical safety liability—and in their brain penetration characteristics [1][2]. VU6067416 possesses a specific combination of a 5-bromoindazole core with a tetrahydropyridine moiety that confers unique potency and PK attributes, but also potent 5-HT2B agonism that distinguishes it from both more selective analogs (such as YM-348, which favors 5-HT2C) and from the parent tryptamine 5-MeO-DMT [1][3]. Selection of VU6067416 over its closest analogs is justified only when the research objective specifically requires a brain-penetrant 5-HT2A/2B dual agonist with characterized PK parameters for acute in vivo rodent studies, and when the 5-HT2B liability is either accounted for experimentally or is not a confounding factor in the model system [1].

VU6067416
Brain-penetrant 5-HT2A/2B dual agonist with characterized in vivo PK
Other indazolethylamines
5-HT2A/2C-selective analogs (e.g., YM-348, AL-34662) differ in subtype activation and brain exposure
VU6067416
Potent 5-HT2B agonism documented; may require experimental control
5-HT2A-selective tools
AL-34662 exhibits minimal 5-HT2B activity; PK profile not fully characterized for in vivo use
VU6067416
Peered-reviewed rat PK parameters available (CLp, Vss, Kp)
Analog AL-38022A
Higher 5-HT2A potency, but lacks publicly available comprehensive in vivo PK characterization

Quantitative Differentiation Evidence for VU6067416


Indazole-Tetrahydropyridine Scaffold vs. Tryptamine Analogs: Potency and PK

VU6067416 (19d) employs a constrained 5-bromoindazole-tetrahydropyridine scaffold that distinguishes it from the direct 1H-indazole analog of 5-MeO-DMT (compound 6a), which lacks the tetrahydropyridine ring and shows only low micromolar 5-HT2A activity [1]. The tetrahydropyridine modification in VU6067416 yields a 5-HT2A EC50 of 189 nM in calcium mobilization assays, representing a substantial potency improvement over compound 6a [1]. In silico docking studies further indicate that VU6067416's potency may arise from a halogen-bonding interaction with Phe234^5.38 in the 5-HT2A orthosteric pocket—an interaction not available to non-brominated or less conformationally constrained analogs [1].

Scaffold potency gain
Head-to-head
VU6067416 EC50 = 189 nM vs. unconstrained analog compound 6a (low µM)
At least 5-fold higher potency; halogen-bonding interaction with Phe234^5.38 proposed
Supports scaffold-activity relationship interpretation
Calcium mobilization, HEK293-h5-HT2A cells
5-HT2A agonist indazole scaffold bioisostere medicinal chemistry

Preclinical PK Profile for In Vivo Rodent Dosing

VU6067416 was specifically optimized within its series to achieve suitable preclinical pharmacokinetic properties for in vivo dosing, with characterized parameters across rat, mouse, and human microsomes [1]. In rat, VU6067416 exhibits moderate plasma clearance (CLp = 34.2 mL/min/kg), a volume of distribution (Vss) of 6.33 L/kg, and a half-life (t1/2) of 2.8 hours following intravenous administration at 0.2 mg/kg [1]. The compound demonstrates high brain penetration with a brain-to-plasma partition coefficient (Kp) of 5.4 measured at 0.25 hours post-dose in rat [1]. In vitro, VU6067416 shows low predicted human hepatic clearance (CLhep = 5.6 mL/min/kg) compared to rat (58 mL/min/kg) and mouse (57 mL/min/kg), with consistent free fraction (fu) values across species (human 0.12, rat 0.13, mouse 0.12) [1]. The P-glycoprotein efflux ratio is low at 1.3, indicating minimal active efflux at the blood-brain barrier [1].

In vivo rat PK profile
Reported
Kp = 5.4 (brain:plasma, 0.25 h); t1/2 = 2.8 h; CLp = 34.2 mL/min/kg
0.2 mg/kg i.v. cassette; Vss = 6.33 L/kg
Supports acute rodent behavioral study design
Low P-gp efflux ratio (1.3); consistent fu across species
pharmacokinetics brain penetration in vivo dosing CNS drug discovery

5-HT2B Agonism vs. 5-HT2A-Selective Indazolethylamines

A critical differentiating feature of VU6067416 is its potent agonist activity at the 5-HT2B receptor, which the primary characterization paper explicitly identifies as the reason that 'further characterization for this series' was precluded [1]. While exact EC50 values for VU6067416 at 5-HT2B are not tabulated in the published manuscript, the authors state that VU6067416 is a 'potent full agonist at 5-HT2B' [2]. This contrasts sharply with the related indazolethylamine AL-34662, which shows minimal 5-HT2B activity—its effects in human ciliary muscle cells are potently antagonized by the 5-HT2A antagonist M-100907 (IC50 = 1.8 nM) but only weakly by the 5-HT2B antagonist RS-127445 (IC50 > 10 μM), demonstrating functional selectivity away from 5-HT2B [3].

5-HT2B activation context
Class-level
VU6067416: potent full 5-HT2B agonist; AL-34662: minimal 5-HT2B (RS-127445 IC50 >10 µM)
Exact VU6067416 5-HT2B EC50 not tabulated in primary paper
5-HT2B activation may confound 5-HT2A-specific endpoint interpretation
AL-34662 data from human ciliary muscle calcium assay
5-HT2B selectivity cardiotoxicity receptor profiling safety pharmacology

5-HT2A Potency Niche Among Indazole Agonists

VU6067416 exhibits a 5-HT2A EC50 of 189 nM in calcium mobilization assays [1]. This potency is substantially lower than that of AL-38022A, which shows EC50 values ranging from 0.5 to 2.2 nM at human 5-HT2A receptors in the same functional assay format, making AL-38022A approximately 85- to 378-fold more potent than VU6067416 at this receptor [2]. Conversely, VU6067416 is at least 5-fold more potent than the unconstrained 1H-indazole analog of 5-MeO-DMT (compound 6a), which displays only low micromolar 5-HT2A activity [1]. The prototypical 5-HT2A agonist 5-MeO-DMT itself has a reported EC50 of approximately 5.3 nM at 5-HT2A in calcium mobilization assays, making it roughly 36-fold more potent than VU6067416 at this target [3].

Potency niche among agonists
Cross-study
VU6067416 EC50 = 189 nM; AL-38022A EC50 = 0.5–2.2 nM (85–378× more potent); 5-MeO-DMT ~36× more potent
Calcium mobilization, human 5-HT2A; conditions may vary across publications
Intermediate potency may support studies requiring moderate receptor activation
More potent than unconstrained analog; less potent than ultra-high-affinity ligands
5-HT2A potency EC50 comparison indazole series SAR

Defined Research Applications for VU6067416


Acute In Vivo Rodent Behavioral Pharmacology

VU6067416 is suitable for acute in vivo pharmacological studies in rats or mice where a brain-penetrant 5-HT2A agonist with defined pharmacokinetic parameters is required. The compound's rat plasma clearance of 34.2 mL/min/kg, volume of distribution of 6.33 L/kg, and brain-to-plasma ratio (Kp) of 5.4 at 0.25 hours post-dose enable researchers to design dosing regimens with predictable brain exposure [1]. The 2.8-hour half-life supports acute behavioral testing paradigms such as head-twitch response (HTR) assays, locomotor activity monitoring, or drug discrimination studies conducted within a single testing session. However, researchers must account for VU6067416's potent 5-HT2B agonist activity, which may contribute to non-5-HT2A-mediated effects and precludes its use in studies where 5-HT2A functional selectivity is a prerequisite [1].

Medicinal Chemistry Benchmarking and SAR Studies

VU6067416 serves as a well-characterized benchmark compound for medicinal chemistry efforts focused on optimizing 5-HT2 receptor ligands with indazole scaffolds. Its 5-HT2A EC50 of 189 nM, combined with its defined PK profile and structural features (5-bromoindazole core with tetrahydropyridine substitution), provides a reference point for evaluating the impact of scaffold modifications on potency, subtype selectivity, and pharmacokinetic properties [1]. The halogen-bonding interaction with Phe234^5.38 identified through in silico docking offers a specific structural hypothesis that can guide the design of novel analogs with improved selectivity profiles, particularly those aiming to reduce 5-HT2B activity while maintaining 5-HT2A potency [1].

Comparative Pharmacology of 5-HT2A/2B Dual vs. Selective Agonists

VU6067416 is an appropriate tool compound for experiments designed to dissect the differential contributions of 5-HT2A versus 5-HT2B receptor activation to physiological or behavioral endpoints. When used in parallel with a more selective 5-HT2A agonist such as AL-34662 (which shows minimal 5-HT2B activity with RS-127445 IC50 > 10 μM) or a selective 5-HT2B antagonist as a co-treatment, VU6067416 can help delineate receptor subtype-specific pharmacology [1]. This comparative approach is particularly relevant for validating target engagement hypotheses, assessing the functional consequences of 5-HT2B activation in central or peripheral tissues, and evaluating the translational relevance of preclinical 5-HT2 agonist candidates [2].

Application
Selection Property
Validation Focus
Acute in vivo rodent behavioral pharmacology
Brain-penetrant 5-HT2A agonist with reported PK parameters
In vivo dosing regimen and brain exposure verification
Medicinal chemistry benchmarking and SAR studies
Indazole scaffold with characterized potency and selectivity context
Scaffold-activity relationship and selectivity profiling
Comparative pharmacology of 5-HT2A/2B dual vs. selective agonists
Dual 5-HT2A/2B agonist with defined 5-HT2B activation context
5-HT2B contribution to endpoint interpretation

Technical Documentation Hub

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36 linked technical documents
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